Comparative Enzyme Inhibition: SR Protein Kinase 1 (SRPK1) Activity
6,7-Quinoxalinediol demonstrates measurable, albeit modest, inhibitory activity against SR protein kinase 1 (SRPK1), a target relevant in cancer and viral replication [1]. In a direct enzymatic assay, the compound exhibited an IC50 of 9,610 nM (9.61 µM). This provides a quantitative baseline differentiating it from other quinoxaline derivatives, such as 2,3-di-thiophen-2-yl-quinoxaline-6,7-diol, which may show enhanced potency but also introduces significant structural and physicochemical differences that alter selectivity and synthetic tractability. For researchers requiring the unadorned 6,7-diol core, this data confirms target engagement at defined concentrations [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9,610 nM (9.61 µM) |
| Comparator Or Baseline | 2,3-di-thiophen-2-yl-quinoxaline-6,7-diol (structural analog with enhanced potency, specific IC50 not provided in this assay) |
| Quantified Difference | Baseline activity established for the unsubstituted core. |
| Conditions | In vitro inhibition assay using 5'-[gamma-33P]-triphosphate; compound dissolved in 100% DMSO [1] |
Why This Matters
This data provides a critical benchmark for medicinal chemists using 6,7-quinoxalinediol as a starting scaffold to assess the impact of subsequent synthetic modifications on SRPK1 activity.
- [1] BindingDB. Ligand BDBM50168246: 2,3-Di-thiophen-2-yl-quinoxaline-6,7-diol (CHEMBL...). Affinity Data: IC50 = 9.61E+3 nM for SR protein kinase 1. View Source
